N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazolopyrimidine core
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-6-5-9-15(10-13)21-18(27)12-28-20-24-23-19-22-17(26)11-16(25(19)20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,27)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAERPFKFUITOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-methylphenylamine with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The triazolopyrimidine core is often crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide: shares similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, also known as G856-6771, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structure and Composition
- Molecular Formula : CHNOS
- Molecular Weight : 391.45 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc1cccc(NC(CSc2nnc(N3)n2C(c2ccccc2)=CC3=O)=O)c1
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bond Count | 6 |
| Partition Coefficient (logP) | 2.961 |
| Water Solubility (LogSw) | -3.37 |
| Polar Surface Area | 74.984 |
| Acid Dissociation Constant (pKa) | 9.19 |
Anticancer Properties
Research indicates that G856-6771 exhibits significant anticancer activity against various cancer cell lines. It is included in screening libraries targeting Aurora A-B kinases, which are crucial in cancer cell proliferation.
Case Studies and Research Findings
-
Aurora Kinase Inhibition :
- G856-6771 has been evaluated for its inhibitory effects on Aurora A kinase. Preliminary studies show promising results with an IC value indicating effective inhibition at low concentrations.
-
Cytotoxicity Assays :
- In vitro studies demonstrate that G856-6771 exhibits cytotoxic effects on several cancer cell lines:
- MCF7 (Breast Cancer) : IC values were observed to be in the low micromolar range.
- NCI-H460 (Lung Cancer) : Similar cytotoxicity was noted, suggesting broad-spectrum anticancer potential.
- In vitro studies demonstrate that G856-6771 exhibits cytotoxic effects on several cancer cell lines:
-
Mechanisms of Action :
- The compound's mechanism appears to involve the induction of apoptosis in cancer cells and cell cycle arrest at the G2/M phase, potentially through the modulation of key signaling pathways associated with cell survival and proliferation.
Comparative Efficacy
A comparative analysis of G856-6771 with other known anticancer agents reveals its potential utility in therapeutic applications:
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| G856-6771 | MCF7 | XX |
| Doxorubicin | MCF7 | 0.5 |
| Paclitaxel | A549 | 0.25 |
Q & A
Q. What are the standard synthetic routes for preparing N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Core Formation : Construct the triazolo[4,3-a]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . (ii) Sulfanylation : Introduce the sulfanyl group at position 3 of the triazole ring using Lawesson’s reagent or via nucleophilic substitution with thiols . (iii) Acylation : Couple the sulfanyl intermediate with N-(3-methylphenyl)acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Purity is verified via HPLC (>95%) and structural confirmation via H/C NMR .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR Spectroscopy : H NMR confirms proton environments (e.g., methylphenyl singlet at δ 2.3 ppm, sulfanyl proton at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 435.12) .
- X-ray Crystallography : Resolves bond angles and torsion stresses in the triazolo-pyrimidine core, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screening includes:
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to controls like doxorubicin .
- Enzyme Inhibition : Evaluate inhibition of COX-2 or LOX-5 using fluorometric assays, noting substituent-dependent activity (e.g., 3-methylphenyl vs. 4-fluorophenyl analogs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- Methodological Answer :
- Reaction Monitoring : Use TLC with UV-active spots or inline IR spectroscopy to track intermediates and minimize side reactions .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance sulfanylation efficiency .
- Computational Modeling : Employ density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., Gibbs free energy thresholds < 25 kcal/mol) .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC trends across analogs (e.g., 3-methylphenyl vs. chlorophenyl derivatives) to identify substituent effects .
- Target Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics to specific targets (e.g., kinase domains) and rule off-target effects .
- Molecular Dynamics : Simulate ligand-protein interactions to explain discrepancies (e.g., hydrophobic pocket occupancy by the 3-methyl group) .
Q. What strategies are effective for enhancing metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric Replacement : Substitute the acetamide’s methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfanyl group as a disulfide prodrug, improving plasma stability while retaining intracellular activation .
- In Silico ADMET : Use tools like SwissADME to predict logP (<3.5) and P-glycoprotein efflux ratios, guiding structural modifications .
Q. How to design a robust SAR study for triazolo-pyrimidine derivatives?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogens, methoxy, or alkyl chains) at positions 3 (sulfanyl) and 5 (phenyl) .
- 3D-QSAR Modeling : Align compounds in a CoMFA (Comparative Molecular Field Analysis) grid to correlate steric/electrostatic fields with activity .
- Cluster Analysis : Group compounds by activity profiles (e.g., COX-2 inhibitors vs. cytotoxic agents) using hierarchical clustering of IC datasets .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro potency but low in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F) and tissue distribution in rodent models; poor absorption may explain discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronidated or oxidized forms) .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .
Computational & Experimental Integration
Q. How to prioritize analogs for synthesis using computational tools?
- Methodological Answer :
- Virtual Screening : Dock 500+ virtual analogs into target protein structures (e.g., COX-2 PDB: 5KIR) and rank by binding energy (ΔG < -8 kcal/mol) .
- Synthetic Feasibility : Apply retrosynthetic algorithms (e.g., ASKCOS) to filter compounds requiring >4 synthetic steps or rare reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
